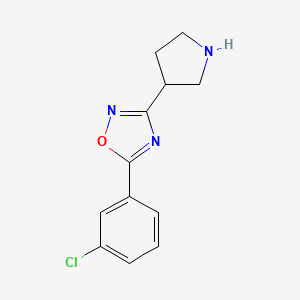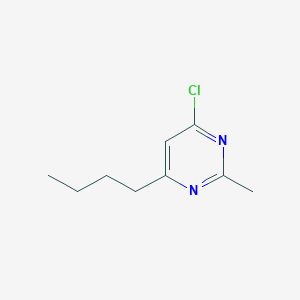
4-Butyl-6-chloro-2-methylpyrimidine
Overview
Description
4-Butyl-6-chloro-2-methylpyrimidine (BCMP) is a heterocyclic organic compound that belongs to the pyrimidine family . It has a molecular weight of 184.67 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a butyl group at the 4th position, a chlorine atom at the 6th position, and a methyl group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrimidines in general exhibit a range of reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Process Chemistry and Synthesis in Pharmaceutical and Explosive Industries
The compound 4,6-Dihydroxy-2-methylpyrimidine, a relative of 4-Butyl-6-chloro-2-methylpyrimidine, is recognized for its widespread applications in creating high-value products in both pharmaceuticals and the explosive industry. The process chemistry involving this compound has been thoroughly studied, leading to the development of an economical production process without compromising on product quality. These advancements are significant in the synthesis of this compound derivatives, showcasing its role in various industrial applications (Patil et al., 2008).
Anticancer Drug Synthesis
4,6-Dichloro-2-methylpyrimidine, closely related to this compound, is a crucial intermediate in the synthesis of the anticancer drug dasatinib. The synthesis process and the optimal conditions for its production have been extensively researched, highlighting the compound's significance in the pharmaceutical industry and its potential in synthesizing related compounds like this compound (Guo Lei-ming, 2012).
Molecular Structure and Polymer Synthesis
The self-assembly of certain pyrimidine derivatives under specific conditions can lead to novel organotin polymers. These polymers, involving compounds structurally similar to this compound, have unique centrosymmetric units and showcase the versatility of pyrimidine derivatives in creating intricate molecular structures (Chun-lin Ma et al., 2006).
Molecular Activation and Immune Response
Derivatives of pyrimidine, like N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine, have been identified as TLR8 agonists, capable of inducing a specific immune response. This demonstrates the biochemical relevance of pyrimidine derivatives and their potential in therapeutic applications. It underlines the broader implications of studying compounds like this compound in biochemical and medicinal research (Beesu et al., 2016).
Crystal and Molecular Structures
The study of crystal structures of compounds related to this compound has led to insights into conformational differences and substantial hydrogen-bonding interactions. These studies are crucial for understanding the physical and chemical properties of pyrimidine derivatives and their potential applications in various scientific fields (Odell et al., 2007).
Safety and Hazards
Future Directions
Pyrimidines, including 4-Butyl-6-chloro-2-methylpyrimidine, have a wide range of pharmacological applications, and their study is of significant interest in the fields of synthetic organic and medicinal chemistry . Future research could focus on developing new synthetic methodologies that yield molecules with improved druglikeness and ADME-Tox properties .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-butyl-6-chloro-2-methylpyrimidine, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known to modulate various biological activities, including myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and many more .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a wide range of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Pyrimidine derivatives are known to have versatile biological activities, leading to a variety of cellular and molecular effects .
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Properties
IUPAC Name |
4-butyl-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-4-5-8-6-9(10)12-7(2)11-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPLYGPQQOGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




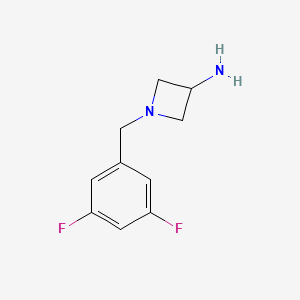
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)

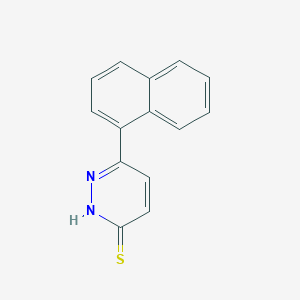


![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)

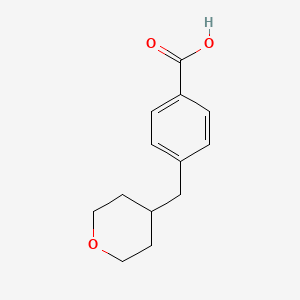
![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)
